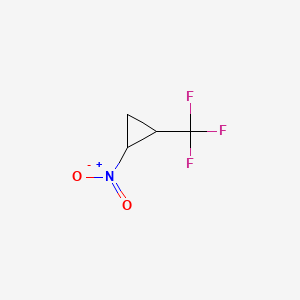
1-Nitro-2-(trifluoromethyl)cyclopropane, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-2-(trifluoromethyl)cyclopropane, trans is a chemical compound with the molecular formula C4H4F3NO2. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a cyclopropane ring.
Preparation Methods
The synthesis of 1-Nitro-2-(trifluoromethyl)cyclopropane, trans typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclopropanation of nitroalkenes with trifluoromethylated reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the cyclopropane ring . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Nitro-2-(trifluoromethyl)cyclopropane, trans undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-2-(trifluoromethyl)cyclopropane, trans has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Nitro-2-(trifluoromethyl)cyclopropane, trans involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making it a versatile compound in research .
Comparison with Similar Compounds
1-Nitro-2-(trifluoromethyl)cyclopropane, trans can be compared with other similar compounds such as:
1-Nitro-2-(difluoromethyl)cyclopropane: Similar structure but with two fluorine atoms instead of three.
1-Nitro-2-(trifluoromethyl)cyclobutane: Similar functional groups but with a cyclobutane ring instead of cyclopropane.
1-Nitro-2-(trifluoromethyl)cyclohexane: Larger ring structure with similar functional groups. The uniqueness of this compound lies in its specific ring size and the presence of both nitro and trifluoromethyl groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-nitro-2-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3NO2/c5-4(6,7)2-1-3(2)8(9)10/h2-3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFSOHGRROEBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(5-Amino-6-chloro-2-propylsulfanylpyrimidin-4-yl)amino]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B15127817.png)
![rac-methyl (2R,4S)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene-4-carboxylate, cis](/img/structure/B15127818.png)

![N-[(3-Cyclopropoxy-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B15127840.png)
![4-{[(4-Methyl-1,3-thiazol-2-yl)methyl]amino}pyridine-2-carboxylic acid](/img/structure/B15127842.png)
![[4-[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoylamino]phenyl]methyl 6-hydroxy-2-methoxy-3-[5-[(2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]pentoxy]-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B15127846.png)





![N-Methyl-3-((methyl[(1-methylpyrrolidin-3-YL)methyl]amino)methyl)pyridin-+](/img/structure/B15127894.png)


